molecular formula C17H18ClN3O2S B3739906 1-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-3-(FURAN-2-CARBONYL)THIOUREA

1-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-3-(FURAN-2-CARBONYL)THIOUREA

Cat. No.: B3739906
M. Wt: 363.9 g/mol
InChI Key: AKCMGELNVOYXMP-UHFFFAOYSA-N
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Description

1-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-3-(FURAN-2-CARBONYL)THIOUREA is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a chlorinated phenyl ring, a piperidine moiety, a furan ring, and a thiourea group. The combination of these functional groups imparts distinctive chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, organic synthesis, and material science.

Properties

IUPAC Name

N-[(3-chloro-4-piperidin-1-ylphenyl)carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2S/c18-13-11-12(6-7-14(13)21-8-2-1-3-9-21)19-17(24)20-16(22)15-5-4-10-23-15/h4-7,10-11H,1-3,8-9H2,(H2,19,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCMGELNVOYXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-3-(FURAN-2-CARBONYL)THIOUREA typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chlorinated Phenyl Intermediate: The starting material, 3-chloro-4-nitroaniline, undergoes a reduction reaction to form 3-chloro-4-aminophenyl.

    Piperidine Substitution: The aminophenyl intermediate reacts with piperidine under basic conditions to form 3-chloro-4-(piperidin-1-yl)phenyl.

    Furan-2-Carbonyl Introduction: The piperidinyl phenyl intermediate is then reacted with furan-2-carbonyl chloride in the presence of a base to form the corresponding amide.

    Thiourea Formation: Finally, the amide intermediate is treated with thiourea under acidic conditions to yield the target compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-3-(FURAN-2-CARBONYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Ammonia, thiols, dimethylformamide, and heat.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

1-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-3-(FURAN-2-CARBONYL)THIOUREA has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-3-(FURAN-2-CARBONYL)THIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction.

Comparison with Similar Compounds

Similar Compounds

    1-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-3-(FURAN-2-CARBONYL)THIOUREA: Similar structure but with a morpholine ring instead of piperidine.

    1-[3-CHLORO-4-(PYRROLIDIN-1-YL)PHENYL]-3-(FURAN-2-CARBONYL)THIOUREA: Similar structure but with a pyrrolidine ring instead of piperidine.

Uniqueness

1-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-3-(FURAN-2-CARBONYL)THIOUREA is unique due to the presence of the piperidine ring, which can influence its pharmacokinetic and pharmacodynamic properties. The combination of the furan ring and thiourea group also contributes to its distinct chemical reactivity and potential biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-3-(FURAN-2-CARBONYL)THIOUREA
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1-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-3-(FURAN-2-CARBONYL)THIOUREA

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